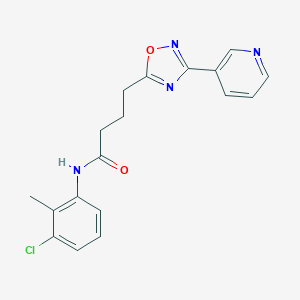![molecular formula C15H10ClFN4O B277170 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone](/img/structure/B277170.png)
2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone, also known as CTK7A, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in regulating gene expression. By inhibiting HDAC, 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone may alter the expression of genes involved in various cellular processes, leading to its observed effects on neuroprotection and tumor growth inhibition.
Biochemical and Physiological Effects:
2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone has been shown to have a range of biochemical and physiological effects in cells and animal models. In vitro studies have demonstrated that 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone can increase the activity of antioxidant enzymes, reduce the production of reactive oxygen species (ROS), and inhibit the activation of pro-inflammatory signaling pathways. In vivo studies have shown that 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone can improve cognitive function in animal models of neurodegenerative diseases, reduce tumor growth in xenograft models of cancer, and improve survival in animal models of sepsis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone in lab experiments is its versatility. 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone has been shown to have a range of effects on cells and animal models, making it a useful tool for studying various cellular processes and disease states. Another advantage is its relative ease of synthesis, which makes it readily available for research purposes. However, one limitation of using 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone is its lack of specificity. 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone has been shown to inhibit HDAC activity, but it may also have off-target effects on other enzymes and signaling pathways, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone. One direction is to further investigate its mechanism of action and identify its specific targets in cells. This could lead to the development of more specific and potent HDAC inhibitors for the treatment of neurodegenerative diseases and cancer. Another direction is to explore the potential of 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone as a therapeutic for other diseases, such as sepsis and inflammatory disorders. Additionally, future studies could focus on optimizing the synthesis method for 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone to improve its yield and purity, which could facilitate its use in larger-scale experiments and drug development.
Méthodes De Synthèse
The synthesis of 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone involves a multistep process that starts with the reaction between 4-chlorobenzonitrile and sodium azide to form 4-azido-4'-chlorobenzonitrile. This intermediate is then reacted with 4-fluoroacetophenone in the presence of copper (I) iodide and triphenylphosphine to yield 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone.
Applications De Recherche Scientifique
2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone has been studied for its potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone has been shown to have neuroprotective effects in vitro and in vivo, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone has been shown to inhibit the growth of tumor cells in vitro and in vivo, suggesting its potential as a cancer therapeutic. In drug discovery, 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Propriétés
Formule moléculaire |
C15H10ClFN4O |
|---|---|
Poids moléculaire |
316.72 g/mol |
Nom IUPAC |
2-[5-(4-chlorophenyl)tetrazol-1-yl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C15H10ClFN4O/c16-12-5-1-11(2-6-12)15-18-19-20-21(15)9-14(22)10-3-7-13(17)8-4-10/h1-8H,9H2 |
Clé InChI |
FRLCYWRAMTUPPV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NN=NN2CC(=O)C3=CC=C(C=C3)F)Cl |
SMILES canonique |
C1=CC(=CC=C1C2=NN=NN2CC(=O)C3=CC=C(C=C3)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277088.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide](/img/structure/B277089.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-dimethylphenyl)butanamide](/img/structure/B277091.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-1H-tetrazol-5-ylbutanamide](/img/structure/B277092.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277093.png)
![Methyl 4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate](/img/structure/B277096.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277104.png)
![N-[4-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B277106.png)
![3,3-dimethyl-1-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-butanone](/img/structure/B277107.png)

